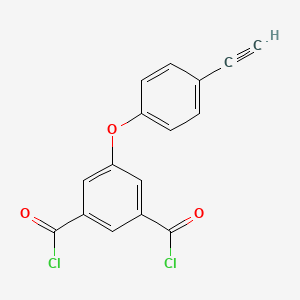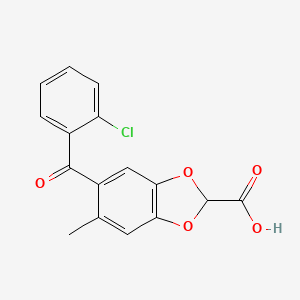
5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid is an organic compound that features a benzodioxole ring substituted with a chlorobenzoyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid typically involves multiple steps, including the formation of the benzodioxole ring and subsequent functionalization. One common method involves the reaction of 2-chlorobenzoyl chloride with a suitable precursor under controlled conditions to introduce the chlorobenzoyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, solvent extraction, and recrystallization to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichromate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzodioxole derivatives .
Applications De Recherche Scientifique
5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzodioxole derivatives and chlorobenzoyl-substituted compounds. Examples include:
- 5-(2-Bromobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid
- 5-(2-Fluorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid
Uniqueness
What sets 5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorobenzoyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
91196-90-6 |
|---|---|
Formule moléculaire |
C16H11ClO5 |
Poids moléculaire |
318.71 g/mol |
Nom IUPAC |
5-(2-chlorobenzoyl)-6-methyl-1,3-benzodioxole-2-carboxylic acid |
InChI |
InChI=1S/C16H11ClO5/c1-8-6-12-13(22-16(21-12)15(19)20)7-10(8)14(18)9-4-2-3-5-11(9)17/h2-7,16H,1H3,(H,19,20) |
Clé InChI |
GXAVAPLPXJTBML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C(=O)C3=CC=CC=C3Cl)OC(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


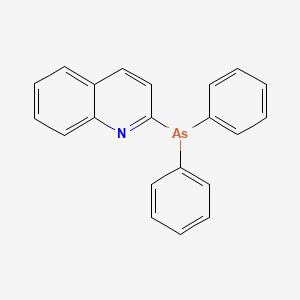
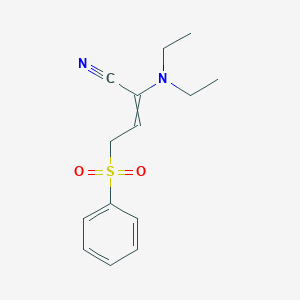
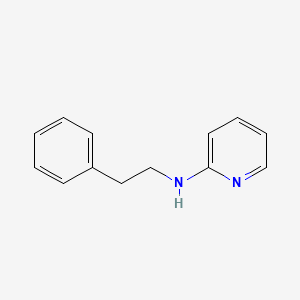
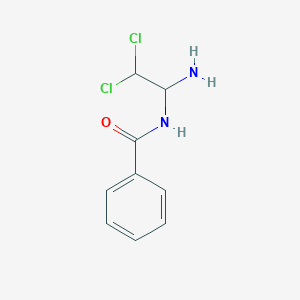
![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)

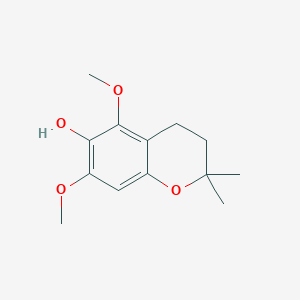

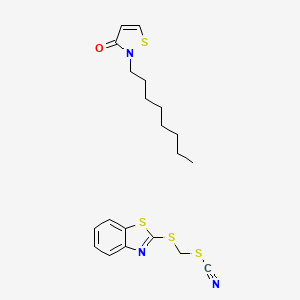
![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)
![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)

![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)
